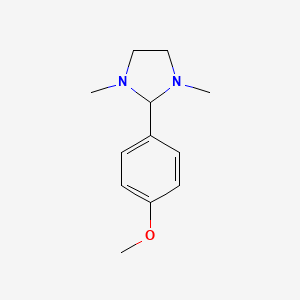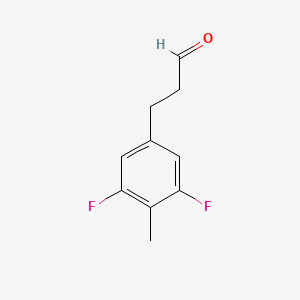
Benzenepropanal, 3,5-difluoro-4-methyl- (or 3-(3,5-Difluoro-4-methylphenyl)propionaldehyde )
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanal, 3,5-difluoro-4-methyl- (or 3-(3,5-Difluoro-4-methylphenyl)propionaldehyde) is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms and a methyl group, along with a propionaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the difluoro and methyl groups . The reaction conditions often include the use of palladium acetate as a catalyst, iodobenzene, and triethylamine in acetonitrile, with the reaction mixture heated to reflux under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanal, 3,5-difluoro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 3-(3,5-Difluoro-4-methylphenyl)propionic acid.
Reduction: 3-(3,5-Difluoro-4-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenepropanal, 3,5-difluoro-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of Benzenepropanal, 3,5-difluoro-4-methyl- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanal, 3,5-difluoro-4-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group instead of a methyl group.
Benzenepropanal, 3,5-difluoro-4-hydroxy-: Similar structure but with a hydroxy group instead of a methyl group.
Uniqueness
Benzenepropanal, 3,5-difluoro-4-methyl- is unique due to the specific combination of difluoro and methyl substitutions on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C10H10F2O |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
3-(3,5-difluoro-4-methylphenyl)propanal |
InChI |
InChI=1S/C10H10F2O/c1-7-9(11)5-8(3-2-4-13)6-10(7)12/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
YJVLBWZGVGNGNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1F)CCC=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


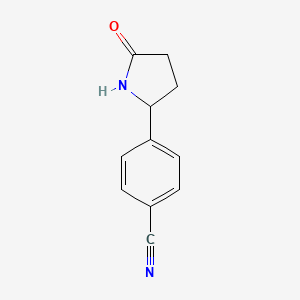
![Tert-butyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B8798192.png)
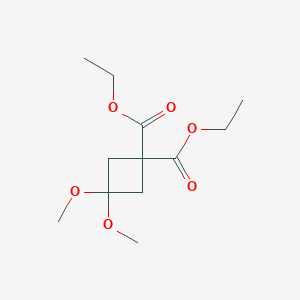
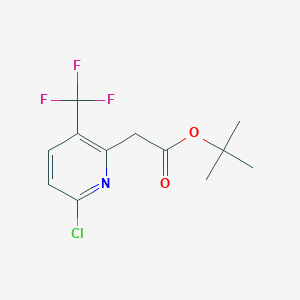
![2-Ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B8798235.png)
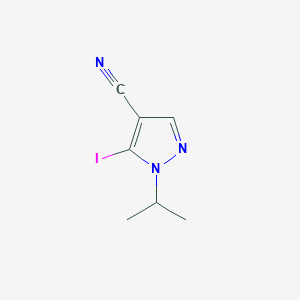
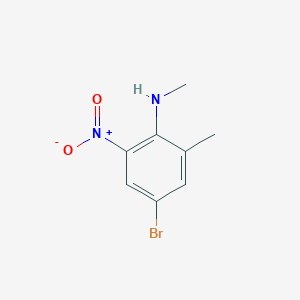
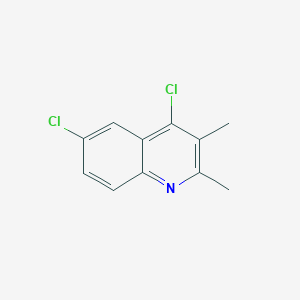

![1-[2-(2-chloro-4-nitrophenoxy)ethyl]Pyrrolidine](/img/structure/B8798279.png)
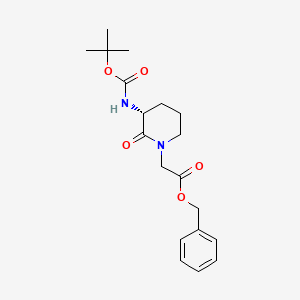
![8'-fluoro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B8798294.png)
